![molecular formula C11H22O B1664147 2-Methyldecanal CAS No. 19009-56-4](/img/structure/B1664147.png)
2-Methyldecanal
Overview
Description
2-Methyldecanal is an organic compound with the molecular formula C₁₁H₂₂O. It is a colorless liquid characterized by an aldehydic, citrus-peel-like, waxy, and green odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldecanal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-decene, which produces 2-methylundecanal as the primary product and this compound as a by-product . Another method involves the Daryens reaction, where methyl octyl ketone reacts with ethyl chloroacetate .
Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product during the manufacture of 2-methylundecanal. The hydroformylation process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a catalyst, usually a rhodium complex .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyldecanoic acid.
Reduction: It can be reduced to form 2-methyl-1-decanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Methyldecanoic acid.
Reduction: 2-Methyl-1-decanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
2-Methyldecanal is widely utilized in the fragrance industry due to its pleasant odor profile, which resembles that of floral and fruity scents. It is often incorporated into perfumes, soaps, and other scented products.
Case Study: Fragrance Safety Assessment
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's safety for use in consumer products. The assessment concluded that:
- Genotoxicity : this compound did not exhibit mutagenic properties in the Ames test, indicating it is not expected to cause genetic damage .
- Skin Sensitization : The compound was classified as a weak sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² .
- Environmental Impact : The exposure levels of this compound were below the Threshold of Toxicological Concern (TTC), suggesting minimal risk to human health when used within recommended limits .
Chemical Reactions and Synthesis
This compound can undergo various chemical transformations, making it valuable in organic synthesis.
Reactivity Overview
- Oxidation : this compound can be oxidized to produce 2-methyldecanoic acid, which may have additional applications in chemical synthesis .
- Alkylation and Functionalization : It can serve as a precursor for more complex organic compounds through various alkylation reactions.
Therapeutic Potential
Emerging research suggests that this compound may have potential therapeutic applications, particularly in the field of olfactory research.
Case Study: Olfactory Response
A study published in PMC investigated the olfactory responses to various aldehydes, including this compound. The findings indicated that this compound activates specific olfactory receptors in mice, which could lead to further exploration of its role in sensory biology and potential therapeutic uses in treating olfactory disorders .
Environmental Safety
The environmental safety profile of this compound has been assessed through various toxicological studies.
Toxicological Data Summary
Endpoint | Result |
---|---|
Genotoxicity | Negative (not mutagenic) |
Skin Sensitization | Weak sensitizer (NESIL: 5900 μg/cm²) |
Reproductive Toxicity | No observed adverse effects (NOAEL: 991 mg/kg/day) |
Local Respiratory Toxicity | Below TTC (1.4 mg/day) |
These findings underscore the compound's safety for use in consumer products and its low environmental impact when used appropriately .
Mechanism of Action
The mechanism of action of 2-methyldecanal primarily involves its interaction with olfactory receptors in the nasal epithelium. Upon inhalation, the compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the G-protein-coupled receptor (GPCR) signaling cascade.
Comparison with Similar Compounds
Decanal: Similar in structure but lacks the methyl group at the second carbon.
2-Methylundecanal: Similar but has an additional carbon in the alkyl chain.
Nonanal: Similar but has one less carbon in the alkyl chain.
Uniqueness: 2-Methyldecanal is unique due to its specific aldehydic, citrus-peel-like odor, which makes it particularly valuable in the fragrance industry. Its structural similarity to other aldehydes allows for comparative studies in olfactory research and chemical reactivity .
Biological Activity
2-Methyldecanal is a saturated aldehyde with the chemical formula and a molecular weight of approximately 170.29 g/mol. It is primarily recognized for its presence in various natural sources and its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound is characterized by:
- Chemical Structure : It has a straight-chain structure with a methyl group at the second carbon position.
- Physical State : Typically appears as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents, but less soluble in water.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂O |
Molecular Weight | 170.29 g/mol |
Boiling Point | 196 °C |
Density | 0.83 g/cm³ |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Salmonella enterica
The results showed that this compound inhibited bacterial growth at concentrations as low as 0.5% (v/v), indicating strong antimicrobial properties .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may reduce inflammatory markers such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) in human skin cells.
The proposed mechanism involves the inhibition of inflammatory pathways, which could be beneficial in treating conditions like dermatitis or acne. A study found that treatment with this compound led to a significant decrease in COX-2 expression in cultured keratinocytes .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, potentially offering protective benefits against neurodegenerative diseases.
Experimental Findings
In vitro studies indicated that exposure to this compound resulted in:
- Decreased levels of reactive oxygen species (ROS)
- Enhanced cell viability under oxidative stress conditions .
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. In an oral toxicity study conducted on rats, it was determined that the compound exhibits low toxicity, with an LD50 greater than 5000 mg/kg .
Properties
IUPAC Name |
2-methyldecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBICMZLDYMBIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021623 | |
Record name | 2-Methyldecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Decanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19009-56-4 | |
Record name | 2-Methyldecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19009-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4) 2-Methyldecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyldecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyldecan-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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